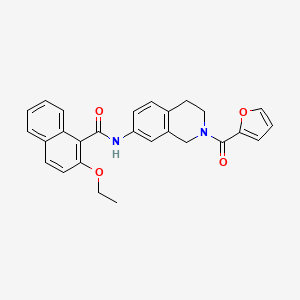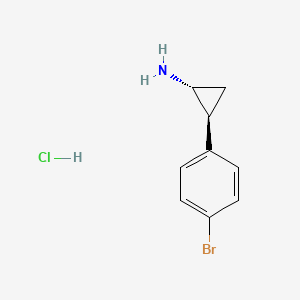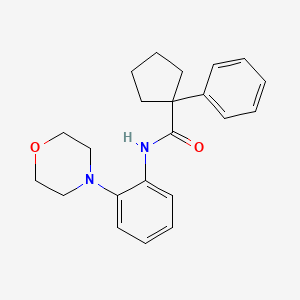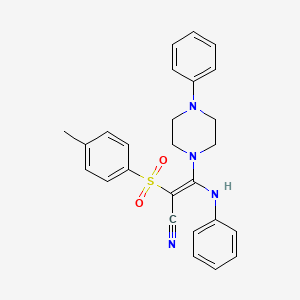![molecular formula C15H20N2O3 B2770503 3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2125504-83-6](/img/structure/B2770503.png)
3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one is a fascinating compound known for its intricate structure and broad range of applications. It features a unique combination of a bicyclic structure and a pyridin-2(1H)-one moiety, contributing to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one typically involves a multistep process:
Formation of the azabicyclo[3.2.1]octane core via a Diels-Alder reaction.
Introduction of the methoxy group through a nucleophilic substitution reaction.
Coupling of the bicyclic structure with the pyridin-2(1H)-one moiety using a carbonylation reaction.
Industrial Production Methods
In an industrial setting, this compound can be produced on a larger scale by optimizing the reaction conditions, such as temperature, pressure, and catalysts. Solvent choice and purification steps are critical to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one can undergo a variety of chemical reactions, including:
Oxidation: Often resulting in the formation of oxo derivatives.
Reduction: Leading to the generation of alcohols or amines.
Substitution: Particularly nucleophilic substitutions on the pyridine ring.
Common Reagents and Conditions
Typical reagents include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Conditions often require careful control of temperature and pH to prevent unwanted side reactions.
Major Products
Major products from these reactions vary based on the conditions. For instance, oxidation may yield ketones or carboxylic acids, while reduction could result in the formation of primary or secondary amines.
Scientific Research Applications
3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one finds applications across various fields:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Functions as a ligand in studying receptor interactions.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases.
Industry: Applied in the development of advanced materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways
The compound primarily exerts its effects through interaction with specific molecular targets, such as nicotinic acetylcholine receptors. It modulates these receptors, influencing signal transduction pathways involved in neurotransmission.
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.2.1]octane derivatives: Share the bicyclic structure but differ in functional groups.
Pyridin-2(1H)-one derivatives: Possess the pyridine ring but lack the bicyclic core.
Uniqueness
What sets 3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one apart is its combination of these two distinct structural motifs, offering a versatile platform for chemical modification and application.
This article should give you a solid foundation on the compound. Anything you’d like to dive deeper into?
Properties
IUPAC Name |
3-(3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-16-7-3-4-13(14(16)18)15(19)17-10-5-6-11(17)9-12(8-10)20-2/h3-4,7,10-12H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGLOZJBGHFONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2C3CCC2CC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770421.png)
![N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2770424.png)
![N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide](/img/structure/B2770426.png)

![N-[(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-yl]prop-2-enamide](/img/structure/B2770429.png)
![1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one](/img/structure/B2770430.png)


![5-(1,2-dithiolan-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pentanamide](/img/structure/B2770434.png)


![N-(3,5-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2770441.png)
![2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2770442.png)
![N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B2770443.png)
